

Technical Guide: Physical Characteristics of Tetratriacontane-d70

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetratriacontane-d70 is a deuterated long-chain alkane, a saturated hydrocarbon with the chemical formula C34D70. As a stable isotope-labeled compound, it serves as an invaluable tool in various scientific disciplines, particularly in analytical chemistry, environmental science, and drug metabolism studies. Its primary application lies in its use as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic investigations. The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from its non-deuterated counterpart and enabling accurate quantification in complex matrices. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **Tetratriacontane-d70**, alongside generalized experimental protocols for its characterization.

Physicochemical Properties

Quantitative data for **Tetratriacontane-d70** and its non-deuterated analog, Tetratriacontane, are summarized in the tables below. It is important to note that specific experimental data for the melting and boiling points of the deuterated compound are not readily available in the literature. The values for the non-deuterated form are provided for reference.

Table 1: General and Chemical Properties

Property	Tetratriacontane-d70	Tetratriacontane (for comparison)
Chemical Name	n-Tetratriacontane-d70	n-Tetratriacontane
Synonyms	Perdeuteriotetratriacontane	n-Tetratriacontane
CAS Number	1219805-47-6	14167-59-0[1]
Molecular Formula	C34D70	C34H70[1]
Molecular Weight	549.35 g/mol [2][3]	478.92 g/mol [1]
Isotopic Purity	≥99 atom % D	N/A
Chemical Purity	≥98%	≥98%

Table 2: Physical Properties

Property	Tetratriacontane-d70	Tetratriacontane (for comparison)
Physical Form	White Solid	White Flakes/Solid[4][5]
Melting Point	Data not available	72-75 °C[5][6][7][8]
Boiling Point	Data not available	482.4 °C at 760 mmHg[6], 285 °C at 2 mmHg[5][7][8]
Solubility	Insoluble in water; Soluble in organic solvents such as chloroform and hexane.[9]	Insoluble in water; Soluble in organic solvents like hexane and benzene.[9]
Storage Conditions	Store at room temperature.[3]	Room temperature.[8]

Experimental Protocols

Detailed experimental protocols for the characterization of **Tetratriacontane-d70** are not extensively published. However, based on standard analytical techniques for long-chain alkanes and their deuterated analogs, the following generalized methodologies can be applied.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of **Tetratriacontane-d70**.

Methodology:

- Sample Preparation: Dissolve an accurately weighed amount of **Tetratriacontane-d70** in a suitable volatile organic solvent (e.g., hexane or dichloromethane) to a known concentration.
- Internal Standard: If quantifying an unlabeled analyte, **Tetratriacontane-d70** would serve as the internal standard. For purity assessment, a different deuterated alkane could be used as an internal standard.

· GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for alkane analysis.
- Injector: Split/splitless or on-column injection can be used. Injector temperature should be high enough to ensure complete volatilization (e.g., 300 °C).
- Oven Temperature Program: A temperature gradient is employed to ensure good separation. For example, start at 100 °C, hold for 1 minute, then ramp to 320 °C at 10 °C/min and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification. In SIM mode, the molecular ion ([M]+•) of **Tetratriacontane-d70** (m/z 549.35) and characteristic fragment ions would be monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and isotopic labeling of **Tetratriacontane- d70**.

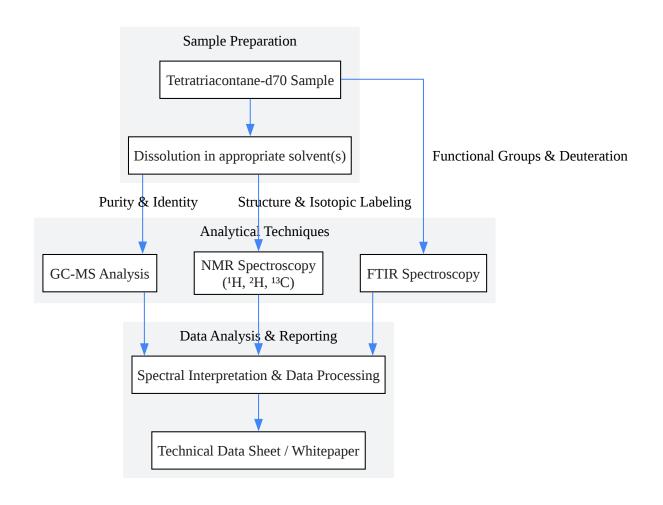
Methodology:

- Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., chloroformd, CDCl3).
- ¹H NMR: A proton NMR spectrum should show a significant reduction or absence of signals in the alkane region (typically 0.8-1.3 ppm) compared to the unlabeled compound, confirming the high level of deuteration. Residual proton signals can be integrated to estimate isotopic purity.
- ²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a characteristic signal for the deuterium atoms in the molecule, providing direct evidence of deuteration.
- ¹³C NMR: A carbon-13 NMR spectrum will show signals for the carbon backbone. The
 coupling between carbon and deuterium (C-D) will result in characteristic splitting patterns
 (triplets for CD2, septets for CD3) and a shift in the resonance compared to the C-H signals
 in the unlabeled compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present and confirm deuteration.

Methodology:


- Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.
- Spectral Acquisition: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
- Spectral Analysis: The spectrum of Tetratriacontane-d70 will be characterized by the absence of strong C-H stretching vibrations (typically 2850-2960 cm⁻¹) and the presence of C-D stretching vibrations at a lower frequency (around 2080-2200 cm⁻¹) due to the heavier

mass of deuterium. The C-D bending vibrations will also appear at a lower frequency compared to C-H bending vibrations.

Mandatory Visualizations Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of **Tetratriacontane-d70**.

Click to download full resolution via product page

Caption: General experimental workflow for the characterization of **Tetratriacontane-d70**.

Signaling Pathways and Biological Interactions

Currently, there is no published information to suggest that **Tetratriacontane-d70** is directly involved in any specific biological signaling pathways. As a saturated long-chain alkane, it is generally considered to be biologically inert. Its utility in drug development and research is primarily as a non-perturbing internal standard or tracer for pharmacokinetic and metabolic studies of other molecules.

Conclusion

Tetratriacontane-d70 is a well-defined, highly deuterated long-chain alkane that serves as a critical tool for quantitative analytical studies. While specific physical constants such as melting and boiling points require experimental determination, its identity, purity, and structure can be reliably confirmed using standard analytical techniques including GC-MS, NMR, and FTIR spectroscopy. The methodologies outlined in this guide provide a framework for the characterization and quality control of this important stable isotope-labeled compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography–mass spectrometry Wikipedia [en.wikipedia.org]
- 9. ispc-conference.org [ispc-conference.org]
- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of Tetratriacontane-d70]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15127751#physical-characteristics-of-tetratriacontane-d70]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com